1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
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Description
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one is a useful research compound. Its molecular formula is C20H24FN7O and its molecular weight is 397.458. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one is the Ubiquitin specific peptidase 28 (USP28), a protein closely associated with the occurrence and development of various malignancies . USP28 has been validated as a promising therapeutic target for cancer therapy .
Mode of Action
The compound this compound interacts with its target, USP28, by reversibly binding to it . This binding directly affects the protein levels of USP28, leading to changes in the cellular processes .
Biochemical Pathways
The interaction of this compound with USP28 affects the ubiquitin-proteasome system, a crucial pathway in cellular processes . The downstream effects of this interaction include the inhibition of cell proliferation and the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Pharmacokinetics
The compound’s potent inhibitory activity against usp28 suggests that it may have favorable bioavailability .
Result of Action
The action of this compound results in molecular and cellular effects, including the inhibition of cell proliferation, cell cycle at S phase, and EMT progression in gastric cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as an inhibitor of the GCN2 protein kinase, which is involved in the cellular stress response . The compound binds to the active site of GCN2, inhibiting its activity and thereby modulating the stress response pathway. Additionally, it interacts with other biomolecules such as USP28, a deubiquitinating enzyme, affecting protein stability and degradation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest at the S phase, and suppress epithelial-mesenchymal transition (EMT) progression . It also influences cell signaling pathways, particularly those involved in stress response and protein degradation, and alters gene expression patterns related to these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound binds to the active site of GCN2, inhibiting its kinase activity and preventing the phosphorylation of eIF2α, a key step in the stress response pathway . Additionally, it binds to USP28, leading to the inhibition of its deubiquitinating activity, which affects protein stability and turnover . These interactions result in changes in gene expression and cellular responses to stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular function . Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteins without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c1-20(2,3)12-16(29)26-8-10-27(11-9-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-14(21)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWELPURMAIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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